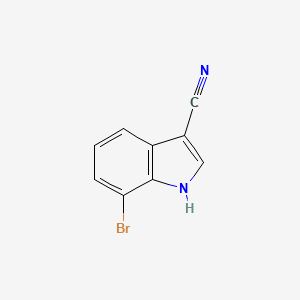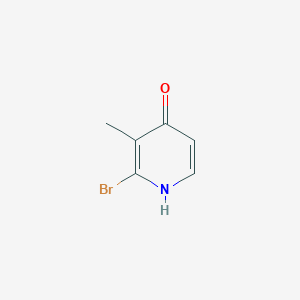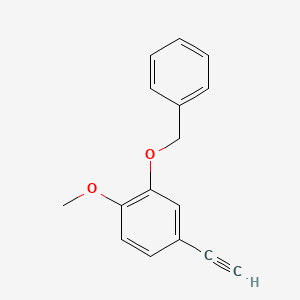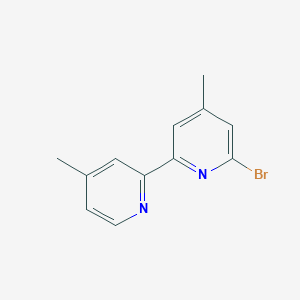
6-溴-4,4'-二甲基-2,2'-联吡啶
描述
6-Bromo-4,4'-dimethyl-2,2'-bipyridine is a brominated derivative of bipyridine, a class of organic compounds known for their coordination chemistry and applications in various fields such as catalysis, material science, and biological research. This compound features a bromine atom at the 6-position and two methyl groups at the 4-positions of the bipyridine structure, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 4,4'-Dimethyl-2,2'-bipyridine: The compound can be synthesized by the bromination of 4,4'-dimethyl-2,2'-bipyridine using bromine in the presence of a suitable solvent such as dichloromethane.
Cross-Coupling Reactions: Another method involves cross-coupling reactions where a suitable halide precursor is coupled with a bipyridine derivative under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 6-hydroxy-4,4'-dimethyl-2,2'-bipyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and hydroxyl derivatives.
Reduction Products: Hydroxylated bipyridines.
Substitution Products: Iodides, amines, and other substituted bipyridines.
科学研究应用
Chemistry: 6-Bromo-4,4'-dimethyl-2,2'-bipyridine is widely used as a ligand in coordination chemistry to form complexes with transition metals such as palladium, platinum, and copper. These complexes are valuable in catalysis and material science research.
Biology: The compound is used in biological studies to investigate the interactions between metal ions and biological molecules. It can serve as a probe to study metalloproteins and enzymes.
Medicine: Research has explored the potential of bipyridine derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, 6-Bromo-4,4'-dimethyl-2,2'-bipyridine is utilized in the synthesis of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).
作用机制
Target of Action
6-Bromo-4,4’-dimethyl-2,2’-bipyridine is commonly used as a ligand to form complexes with ions such as Palladium (II), Platinum (II), Copper (II), Cobalt (II), and Zinc (II) . These ions are the primary targets of this compound. The role of these ions is to facilitate various chemical reactions and processes.
Mode of Action
The compound interacts with its targets by forming coordination complexes. This interaction involves the donation of electron pairs from the nitrogen atoms in the bipyridine structure to the empty d-orbitals of the transition metal ions . This results in the formation of stable complexes that can participate in further chemical reactions.
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body
Result of Action
It is known that the compound is used in the synthesis of electron transporting layers for organic light emitting diodes (oleds) . This suggests that the compound may have significant effects at the molecular level, influencing the properties and performance of materials in which it is incorporated.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 6-Bromo-4,4’-dimethyl-2,2’-bipyridine. For instance, the compound’s melting point is between 105.0 to 109.0 °C , indicating that it is stable under normal environmental conditions but may degrade at high temperatures. The compound’s solubility in toluene also suggests that its action and stability could be influenced by the presence of organic solvents.
相似化合物的比较
4,4'-Dimethyl-2,2'-bipyridine: Lacks the bromine atom, resulting in different reactivity and coordination properties.
6-Bromo-2,2'-bipyridine: Contains a bromine atom but lacks the methyl groups, leading to variations in chemical behavior.
6-Bromo-4,4'-bipyridine: Similar to the target compound but with a different placement of the bromine atom.
Uniqueness: 6-Bromo-4,4'-dimethyl-2,2'-bipyridine is unique due to the presence of both bromine and methyl groups, which influence its electronic structure and reactivity. This combination allows for diverse applications in coordination chemistry, biological research, and material science.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJXCRFGURPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701503 | |
| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850413-36-4 | |
| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
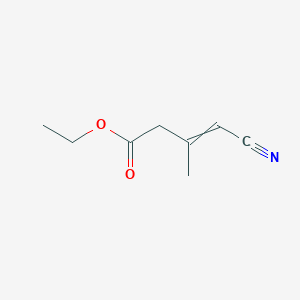
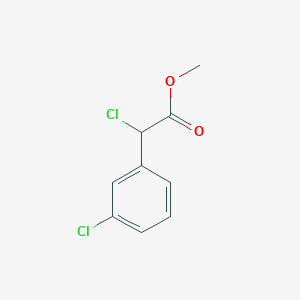

![{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1524676.png)
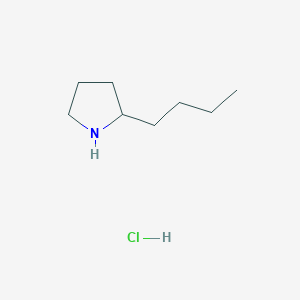

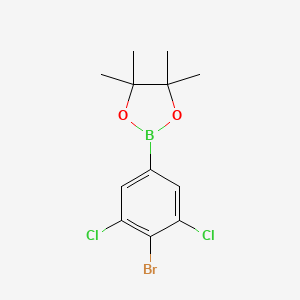
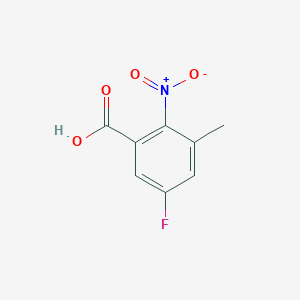
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)


